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Compound of Interest

Compound Name: Blood group H disaccharide

Cat. No.: B15548154 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The H disaccharide (Fucα1-2Gal) is the core carbohydrate structure of the H antigen, the

precursor to the A and B antigens of the ABO blood group system. Its presence and

modification are critical in transfusion medicine, immunology, and oncology. Synthetic H

disaccharide offers a chemically defined and highly pure alternative to native antigens for the

development of robust and reproducible immunoassays. These assays are valuable tools for

blood typing, antibody screening, and studying the roles of carbohydrate antigens in various

biological processes.

This document provides detailed protocols and application notes for the development of an

indirect Enzyme-Linked Immunosorbent Assay (ELISA) using a synthetic H disaccharide

conjugated to a carrier protein.

Core Applications
Blood Group Serology: Detection and quantification of anti-H antibodies in human serum,

particularly relevant for individuals with the rare Bombay (Oh) phenotype who naturally

produce potent anti-H antibodies.

Transfusion Medicine: Compatibility testing and screening for atypical antibodies.
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Cancer Research: The H antigen can be aberrantly expressed on cancer cells, making it a

potential biomarker and therapeutic target. Immunoassays can be used to screen for

antibodies against tumor-associated carbohydrate antigens.

Immunology Research: Studying the immune response to carbohydrate antigens and the

development of carbohydrate-based vaccines.[1]

Data Presentation: Quantitative Parameters for
Indirect ELISA
The following tables summarize the key quantitative parameters for the described indirect

ELISA protocol. These values are recommended starting points and may require optimization

for specific applications and reagents.

Table 1: Reagent Concentrations and Volumes

Reagent Concentration/Dilution Volume per Well

H Disaccharide-BSA

Conjugate
1-10 µg/mL in Coating Buffer 100 µL

Blocking Buffer (1% BSA in

PBS)
1% (w/v) 200 µL

Primary Antibody (Human

Serum)

1:100 to 1:10,000 in Blocking

Buffer
100 µL

Secondary Antibody (HRP-

conjugated anti-human

IgG/IgM)

1:5,000 to 1:20,000 in Blocking

Buffer
100 µL

TMB Substrate Ready-to-use 100 µL

Stop Solution (2M H₂SO₄) 2 M 50 µL

Table 2: Incubation Times and Temperatures
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Step Incubation Time Temperature

Antigen Coating Overnight 4°C

Blocking 1-2 hours Room Temperature

Primary Antibody Incubation 1-2 hours Room Temperature

Secondary Antibody Incubation 1 hour Room Temperature

Substrate Development 15-30 minutes
Room Temperature (in the

dark)

Experimental Protocols
Protocol 1: Conjugation of Synthetic H Disaccharide to
Bovine Serum Albumin (BSA)
For small haptens like the H disaccharide to be immunogenic and to effectively bind to a solid

phase for ELISA, they must be covalently linked to a larger carrier protein, such as Bovine

Serum Albumin (BSA). This protocol outlines a general method using squaric acid chemistry,

which is efficient for conjugating oligosaccharides with amine linkers to proteins.

Materials:

Synthetic H disaccharide with an amine-terminated linker

Bovine Serum Albumin (BSA)

Diethyl squarate

Sodium borate buffer (0.1 M, pH 8.5)

Dialysis tubing (10 kDa MWCO)

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

Activation of H Disaccharide:
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Dissolve the amine-linked H disaccharide in the sodium borate buffer.

Add a molar excess of diethyl squarate.

Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring. This

forms the squarate-activated H disaccharide.

Conjugation to BSA:

Dissolve BSA in the sodium borate buffer.

Add the squarate-activated H disaccharide solution to the BSA solution. A typical molar

ratio of activated disaccharide to BSA is 20:1 to 50:1.

Incubate the mixture overnight at 4°C with gentle stirring.

Purification of the Conjugate:

Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

Dialyze against PBS (pH 7.4) at 4°C for 48 hours, with at least three buffer changes. This

removes unconjugated disaccharide and by-products.

Characterization and Storage:

Determine the protein concentration of the H disaccharide-BSA conjugate using a BCA or

Bradford protein assay.

The degree of conjugation can be estimated using MALDI-TOF mass spectrometry.

Store the conjugate in aliquots at -20°C or -80°C.

Protocol 2: Indirect ELISA for the Detection of Anti-H
Antibodies
This protocol describes an indirect ELISA to detect and quantify antibodies specific for the H

disaccharide in serum samples.
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Materials:

H Disaccharide-BSA conjugate

High-binding 96-well microtiter plates

Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)

Wash Buffer (PBS with 0.05% Tween-20, pH 7.4)

Blocking Buffer (1% BSA in PBS)

Human serum samples (test samples, positive and negative controls)

HRP-conjugated anti-human IgG or IgM secondary antibody

TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

Stop Solution (2M H₂SO₄)

Microplate reader

Procedure:

Antigen Coating:

Dilute the H Disaccharide-BSA conjugate to a final concentration of 1-10 µg/mL in Coating

Buffer.[2]

Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.

Cover the plate and incubate overnight at 4°C.

Washing:

Remove the coating solution by inverting the plate and tapping it firmly on absorbent

paper.

Wash the wells three times with 200 µL of Wash Buffer per well.
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Blocking:

Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding

sites.

Cover the plate and incubate for 1-2 hours at room temperature.

Primary Antibody Incubation:

Wash the plate three times with Wash Buffer as described in step 2.

Prepare serial dilutions of the serum samples (e.g., 1:100 to 1:10,000) in Blocking Buffer.

Add 100 µL of the diluted serum samples to the appropriate wells. Include positive and

negative control sera.

Cover the plate and incubate for 1-2 hours at room temperature.

Secondary Antibody Incubation:

Wash the plate three times with Wash Buffer.

Dilute the HRP-conjugated anti-human IgG or IgM secondary antibody in Blocking Buffer

according to the manufacturer's recommendations (typically 1:5,000 to 1:20,000).

Add 100 µL of the diluted secondary antibody to each well.

Cover the plate and incubate for 1 hour at room temperature.

Substrate Development:

Wash the plate five times with Wash Buffer.

Add 100 µL of TMB Substrate Solution to each well.

Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop in

positive wells.

Stopping the Reaction:
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Add 50 µL of Stop Solution (2M H₂SO₄) to each well. The color will change from blue to

yellow.

Data Acquisition:

Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes

of adding the Stop Solution.
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Caption: Biosynthesis pathway of the H, A, and B blood group antigens.
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Caption: Experimental workflow for the indirect ELISA protocol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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